REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21](B2OCC(C)(C)CO2)=[CH:20][CH:19]=1.CCO>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:2]2[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=2)=[CH:20][CH:19]=1 |f:1.2.3,^1:44,46,65,84|
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Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC(=N1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)B1OCC(CO1)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
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CCO
|
Name
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|
Quantity
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0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was purged with Ar gas
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Type
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ADDITION
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Details
|
Additional 2-bromopicolinic acid (900 mg) and Pd (OAc)2 was added
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Type
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CUSTOM
|
Details
|
after purging with Ar gas it
|
Type
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TEMPERATURE
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Details
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was heated at 100° C. for 4.5 h
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Duration
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4.5 h
|
Type
|
ADDITION
|
Details
|
Trifluoroacteic acid (20 mL) was added to the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
MeOH (150 mL) was added to the residue
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate solution was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column on silica gel eluting with EtOAc/MeOH//900:100
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |